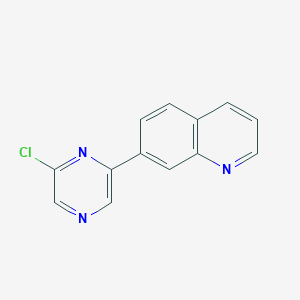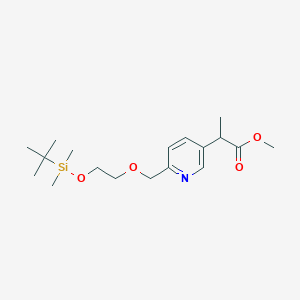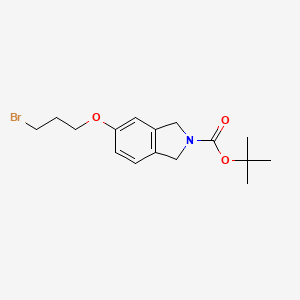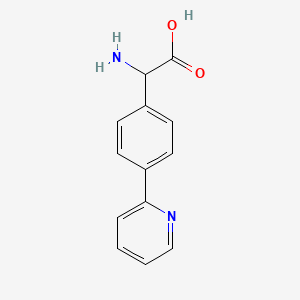
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol is an organic compound that features a piperidine ring substituted with a boronic ester group and a secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced by reacting 4-bromo-1-(4-hydroxyphenyl)piperidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Secondary Alcohol: The secondary alcohol group can be introduced by reducing a ketone precursor using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ketone form of the compound can be reduced back to the secondary alcohol using reducing agents like sodium borohydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate aryl halide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the secondary alcohol.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: Used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol depends on its specific application. In the context of organic synthesis, the boronic ester group can undergo transmetalation with palladium to form a palladium-boron complex, which then participates in cross-coupling reactions. The secondary alcohol group can act as a nucleophile in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the piperidine ring and secondary alcohol.
Pinacolborane: Contains the boronic ester group but lacks the piperidine ring and secondary alcohol.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar boronic ester group but lacks the piperidine ring and secondary alcohol.
Uniqueness
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol is unique due to the combination of the boronic ester group, piperidine ring, and secondary alcohol. This combination allows for a wide range of chemical reactions and applications in various fields.
Propiedades
Fórmula molecular |
C20H32BNO3 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
2-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C20H32BNO3/c1-18(2,23)15-11-13-22(14-12-15)17-9-7-16(8-10-17)21-24-19(3,4)20(5,6)25-21/h7-10,15,23H,11-14H2,1-6H3 |
Clave InChI |
OYXGMGYCVQJBFD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


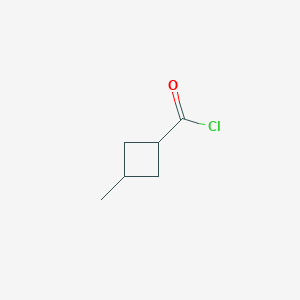
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
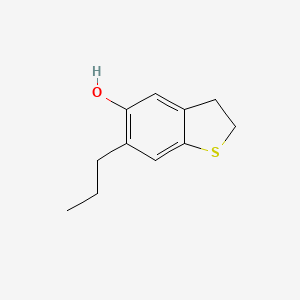

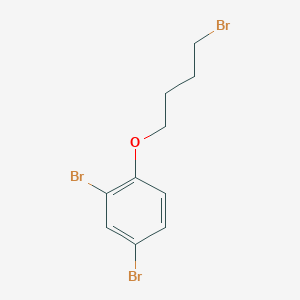
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
